molecular formula C10H19N5S B13442567 Terbutryn-d9

Terbutryn-d9

Cat. No.: B13442567
M. Wt: 250.41 g/mol
InChI Key: IROINLKCQGIITA-WVZRYRIDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Terbutryn-d9 is a deuterated form of Terbutryn, a triazine herbicide widely used for controlling grasses and broad-leaved weeds. The deuterated version, this compound, is often used in scientific research to study the environmental fate and behavior of Terbutryn due to its stability and distinguishable isotopic signature.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Terbutryn-d9 involves the incorporation of deuterium atoms into the Terbutryn molecule. This can be achieved through various methods, including catalytic deuteration or the use of deuterated reagents. The reaction typically involves the substitution of hydrogen atoms with deuterium in the presence of a catalyst under controlled conditions.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of deuterated starting materials and catalysts to ensure the efficient incorporation of deuterium atoms. The reaction conditions are optimized to maximize yield and purity, and the final product is subjected to rigorous quality control measures to ensure its isotopic purity.

Chemical Reactions Analysis

Types of Reactions

Terbutryn-d9 undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.

    Substitution: Nucleophilic substitution reactions can replace the methylthio group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amine derivatives.

    Substitution: Various substituted triazine derivatives.

Scientific Research Applications

Terbutryn-d9 is used extensively in scientific research due to its unique properties. Some of its applications include:

    Environmental Studies: Used to trace the environmental fate and degradation pathways of Terbutryn.

    Analytical Chemistry: Employed as an internal standard in mass spectrometry for the quantification of Terbutryn in environmental samples.

    Toxicology: Helps in studying the toxicological effects and metabolic pathways of Terbutryn in biological systems.

    Agricultural Research: Used to investigate the efficacy and environmental impact of herbicides.

Mechanism of Action

Terbutryn-d9, like Terbutryn, inhibits photosynthesis by blocking the photosystem II complex in plants. This disruption prevents the electron transport chain from functioning properly, leading to the cessation of ATP production and ultimately causing plant death. The molecular targets include the D1 protein of the photosystem II complex, which is essential for the photosynthetic process.

Comparison with Similar Compounds

Similar Compounds

    Atrazine: Another triazine herbicide with similar applications but different environmental behavior.

    Simazine: Used for similar purposes but has a different degradation pathway.

    Propazine: Shares structural similarities but differs in its environmental persistence.

Uniqueness of Terbutryn-d9

This compound is unique due to its deuterium labeling, which allows for precise tracking and analysis in environmental and biological studies. This isotopic labeling provides a distinct advantage in research applications, enabling more accurate and detailed investigations compared to non-deuterated compounds.

Properties

Molecular Formula

C10H19N5S

Molecular Weight

250.41 g/mol

IUPAC Name

4-N-ethyl-2-N-[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]-6-methylsulfanyl-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C10H19N5S/c1-6-11-7-12-8(15-10(2,3)4)14-9(13-7)16-5/h6H2,1-5H3,(H2,11,12,13,14,15)/i2D3,3D3,4D3

InChI Key

IROINLKCQGIITA-WVZRYRIDSA-N

Isomeric SMILES

[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])NC1=NC(=NC(=N1)NCC)SC

Canonical SMILES

CCNC1=NC(=NC(=N1)SC)NC(C)(C)C

Origin of Product

United States

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